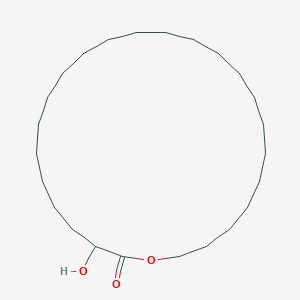
3-Hydroxy-1-oxacyclopentacosan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1-oxacyclopentacosan-2-one is a complex organic compound with a unique structure that includes a hydroxyl group and a lactone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1-oxacyclopentacosan-2-one typically involves the cyclization of a suitable precursor under specific conditions. One common method involves the use of a hydroxylated fatty acid, which undergoes intramolecular esterification to form the lactone ring. The reaction is usually carried out in the presence of an acid catalyst at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological approaches, such as the fermentation of genetically engineered microorganisms that can produce the desired precursor. The precursor is then chemically converted to the final product through controlled cyclization reactions.
化学反応の分析
Types of Reactions
3-Hydroxy-1-oxacyclopentacosan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The lactone ring can be reduced to form a diol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of diols.
Substitution: Formation of substituted lactones with various functional groups.
科学的研究の応用
3-Hydroxy-1-oxacyclopentacosan-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of biodegradable polymers and other environmentally friendly materials.
作用機序
The mechanism of action of 3-Hydroxy-1-oxacyclopentacosan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group and lactone ring play crucial roles in its binding affinity and reactivity. The compound may inhibit or activate certain biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
2-Hydroxy-1-oxacyclopentacosan-2-one: Similar structure but with a different position of the hydroxyl group.
3-Hydroxy-1-oxacyclohexadecan-2-one: Similar structure but with a shorter carbon chain.
Uniqueness
3-Hydroxy-1-oxacyclopentacosan-2-one is unique due to its specific combination of a long carbon chain, hydroxyl group, and lactone ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
CAS番号 |
81155-70-6 |
|---|---|
分子式 |
C24H46O3 |
分子量 |
382.6 g/mol |
IUPAC名 |
3-hydroxy-oxacyclopentacosan-2-one |
InChI |
InChI=1S/C24H46O3/c25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-27-24(23)26/h23,25H,1-22H2 |
InChIキー |
RLZXLDRKPOCJTQ-UHFFFAOYSA-N |
正規SMILES |
C1CCCCCCCCCCCOC(=O)C(CCCCCCCCCC1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[Methyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14426202.png)
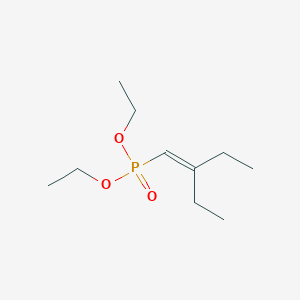

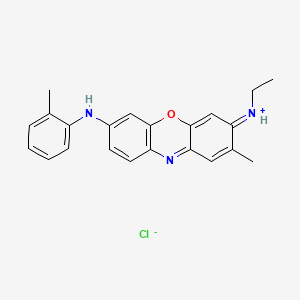
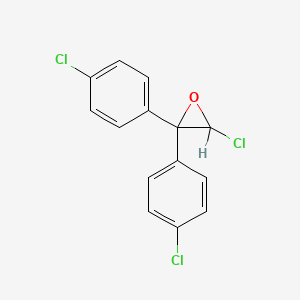
![4-[(E)-(4-Butylphenyl)diazenyl]-3-chlorophenyl 4-butoxybenzoate](/img/structure/B14426232.png)
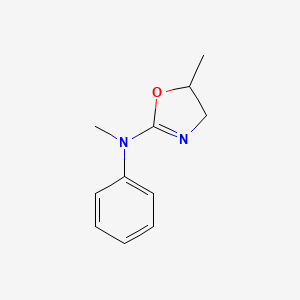
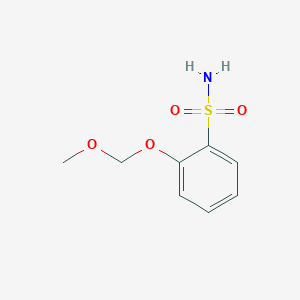
![1,1'-[Oxybis(methyleneselanyl)]bis(3-methylbenzene)](/img/structure/B14426258.png)
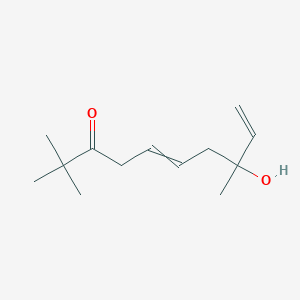
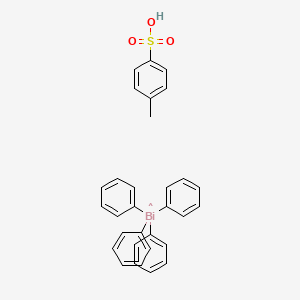

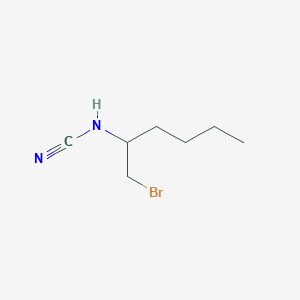
![[(3S,5R,6R,8S,13S,14S,17S)-17-acetyl-6-chloro-5,13-dimethyl-2,3,4,6,7,8,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14426298.png)
